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molecular formula C15H6Cl2O4 B421281 3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione

3-Benzoyl-6,7-dichloro-1-benzofuran-4,5-dione

Cat. No. B421281
M. Wt: 321.1g/mol
InChI Key: FUJCUMFDIBPZES-UHFFFAOYSA-N
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Patent
US08614237B2

Procedure details

To a solution of compound 4 (100 mg, 0.32 mmol) in glacial acetic acid (2 mL) at room temperature was added nitric acid (0.1 mL, d 1.35) dropwise with vigorous stirring. The mixture was heated at 60° C. for 3 h, allowed to cool to room temperature, and poured over crushed ice. The resulting precipitate was filtered, dried, and recrystallized (CH2Cl2-pet. ether) to afford compound SKC-BF-09 (40 mg, 40%) as brick red solid. TLC Rf=0.5 (petroleum ether-EtOAc, 7:3); 1H NMR (CDCl3) δ 7.93 (s, 1H), 7.86 (d, J=6.9 Hz, 2H), 7.64 (app t, 1H), 7.50 (d, J=7.6 Hz, 2H); MS (ES) m/z 321 (M+H)+.
Name
compound 4
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether-EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:18]([OH:19])=[CH:17][C:5]2[C:6]([C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[O:10])=[CH:7][O:8][C:4]=2[C:3]=1[Cl:20].[N+]([O-])(O)=[O:22]>C(O)(=O)C>[C:9]([C:6]1[C:5]2[C:17](=[O:22])[C:18](=[O:19])[C:2]([Cl:1])=[C:3]([Cl:20])[C:4]=2[O:8][CH:7]=1)(=[O:10])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
compound 4
Quantity
100 mg
Type
reactant
Smiles
ClC1=C(C2=C(C(=CO2)C(=O)C2=CC=CC=C2)C=C1O)Cl
Name
Quantity
0.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
petroleum ether-EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized (CH2Cl2-pet. ether)
CUSTOM
Type
CUSTOM
Details
to afford compound SKC-BF-09 (40 mg, 40%) as brick red solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=COC2=C1C(C(C(=C2Cl)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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